Nortadalafil

Description

Structure

3D Structure

Properties

IUPAC Name |

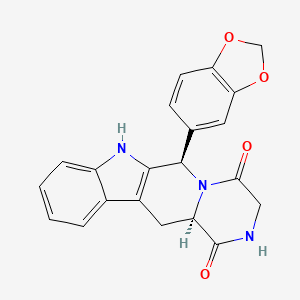

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDLVMPUSXRZOS-FOIQADDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431339 |

Source

|

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629652-62-6, 171596-36-4 |

Source

|

| Record name | rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629652-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Nortadalafil: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortadalafil, also known as N-desmethyl tadalafil (B1681874), is a significant analog and the primary active metabolite of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its structural similarity to tadalafil underpins its pharmacological relevance, primarily in the research of erectile dysfunction and pulmonary arterial hypertension. This technical guide provides a comprehensive overview of Nortadalafil's chemical structure, physicochemical properties, and detailed methodologies for its synthesis, characterization, and biological evaluation.

Chemical Structure and Identification

Nortadalafil is structurally distinct from its parent compound, tadalafil, by the absence of a methyl group on the piperazinedione ring.[1] This N-demethylation is a key feature influencing its pharmacokinetic profile.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione | [2][3] |

| CAS Number | 171596-36-4 | [1] |

| Molecular Formula | C₂₁H₁₇N₃O₄ | [2] |

| SMILES String | C1[C@@H]2C(=O)NCC(=O)N2--INVALID-LINK--C5=CC6=C(C=C5)OCO6 | [3] |

| InChI Key | XHDLVMPUSXRZOS-FOIQADDNSA-N | [3] |

| Synonyms | Demethyl Tadalafil, N-Desmethyl Tadalafil | [3] |

Physicochemical Properties

The physical and chemical properties of Nortadalafil are crucial for its handling, formulation, and biological activity.

| Property | Value | Source(s) |

| Molecular Weight | 375.38 g/mol | [2] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 285-290 °C (recrystallized from methanol) | [2] |

| Solubility | Soluble in DMSO (≥32.7 mg/mL), sparingly soluble in Ethanol (≥2.32 mg/mL with sonication), and insoluble in water. | [4] |

| pKa | Data not readily available in the searched literature. |

Mechanism of Action: PDE5 Inhibition

Nortadalafil's primary pharmacological action is the selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is a key regulator in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which governs smooth muscle relaxation.[1]

In the physiological process of penile erection, the release of NO in the corpus cavernosum activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation, which in turn increases blood flow.[1] PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, Nortadalafil prevents the degradation of cGMP, leading to its accumulation and the enhancement of its vasodilatory effects.[1]

Experimental Protocols

Synthesis of Nortadalafil via Demethylation of Tadalafil

This protocol describes a general method for the synthesis of Nortadalafil by demethylating Tadalafil.

Principle: The N-methyl group on the piperazinedione ring of Tadalafil is removed using a demethylating agent.

Materials:

-

Tadalafil

-

Demethylating agent (e.g., boron tribromide (BBr₃) or other suitable reagents)

-

Anhydrous solvent (e.g., dichloromethane)

-

Methanol (B129727) for quenching and recrystallization

-

Sodium bicarbonate solution

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve Tadalafil in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0 °C or lower).

-

Slowly add the demethylating agent to the stirred solution.

-

Allow the reaction to proceed at a controlled temperature, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Neutralize the reaction mixture with a sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol to yield pure Nortadalafil.[2]

Characterization of Nortadalafil

Principle: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of Nortadalafil by analyzing the magnetic properties of its atomic nuclei.

Materials:

-

Nortadalafil sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a solution of Nortadalafil in the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure of Nortadalafil and assess its purity.

Principle: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of Nortadalafil.

Materials:

-

Nortadalafil sample

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Prepare a dilute solution of Nortadalafil in a suitable solvent.

-

Infuse the solution directly into the mass spectrometer or inject it into the LC system for separation prior to MS analysis.

-

Acquire mass spectra in positive ion mode.

-

Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass of Nortadalafil (C₂₁H₁₈N₃O₄⁺).

-

Perform fragmentation analysis (MS/MS) to further confirm the structure.

In Vitro Biological Evaluation: PDE5 Inhibition Assay

This protocol describes a generic fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of Nortadalafil against the PDE5 enzyme.

Principle: The assay measures the inhibition of PDE5-catalyzed hydrolysis of a fluorescently labeled cGMP analog. Inhibition of the enzyme results in a higher fluorescence polarization signal.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP substrate

-

Nortadalafil

-

Assay buffer

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of Nortadalafil in the assay buffer.

-

In a 384-well plate, add the PDE5 enzyme to each well, followed by the Nortadalafil dilutions or vehicle control.

-

Incubate the plate to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate.

-

Incubate the plate to allow the reaction to proceed.

-

Stop the reaction and measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percentage of inhibition for each Nortadalafil concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Biological Evaluation: Erectile Function in a Rat Model

This protocol is adapted from studies on Tadalafil and provides a framework for evaluating the in vivo efficacy of Nortadalafil in an animal model of erectile dysfunction.

Principle: The erectile response to cavernous nerve stimulation is measured in anesthetized rats after the administration of Nortadalafil or a vehicle control.

Materials:

-

Male Sprague-Dawley rats

-

Nortadalafil

-

Vehicle for administration (e.g., a solution containing DMSO, PEG300, Tween 80, and saline)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

Pressure transducer and data acquisition system

-

Bipolar stimulating electrode

Procedure:

-

Administer Nortadalafil or vehicle to the rats via a suitable route (e.g., oral gavage).

-

After a predetermined time, anesthetize the rats.

-

Surgically expose the carotid artery for blood pressure monitoring and the cavernous nerve for electrical stimulation.

-

Insert a needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Deliver electrical stimulation to the cavernous nerve at varying frequencies.

-

Record the maximal ICP and mean arterial pressure (MAP) to calculate the ICP/MAP ratio, a key indicator of erectile function.

-

Compare the ICP/MAP ratios between the Nortadalafil-treated and control groups to assess the compound's efficacy.

Conclusion

Nortadalafil, as a key analog and metabolite of tadalafil, is a compound of significant interest in the field of PDE5 inhibitor research. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The outlined experimental protocols for synthesis, characterization, and biological evaluation offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of Nortadalafil will be crucial in fully elucidating its therapeutic potential.

References

The Synthesis of Nortadalafil from Tadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortadalafil, also known as N-desmethyl tadalafil, is a primary metabolite and a key analogue of the potent phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. The synthesis of Nortadalafil is of significant interest for the preparation of analytical reference standards and for structure-activity relationship (SAR) studies in the development of new PDE5 inhibitors. This technical guide provides a comprehensive overview of the core process for synthesizing Nortadalafil from its parent compound, Tadalafil, focusing on the N-demethylation reaction. This document details the chemical principles, experimental protocols, and analytical characterization of the resulting product.

Introduction

Tadalafil is a widely used therapeutic agent for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the selective inhibition of PDE5, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent smooth muscle relaxation and vasodilation. Nortadalafil, which lacks the N-methyl group on the piperazinedione ring of Tadalafil, is a crucial compound for metabolic studies and serves as a precursor for the synthesis of other Tadalafil analogues.[1] The primary route for the synthesis of Nortadalafil involves the chemical demethylation of Tadalafil.[1]

Synthesis Pathway: N-Demethylation of Tadalafil

The core of Nortadalafil synthesis from Tadalafil lies in the selective removal of the methyl group from the nitrogen atom at position 2 of the piperazinedione moiety. This N-demethylation is a common transformation in medicinal chemistry and can be achieved through various methods.

A frequently employed method for the N-demethylation of tertiary amines, such as the one present in the piperazinedione ring of Tadalafil, is the von Braun reaction . This reaction traditionally utilizes cyanogen (B1215507) bromide (CNBr) to cleave the N-methyl bond. The reaction proceeds through a cyanamide (B42294) intermediate, which is subsequently hydrolyzed to yield the secondary amine, Nortadalafil.

Another powerful reagent for the demethylation of aryl methyl ethers and certain N-methyl compounds is boron tribromide (BBr₃) . This Lewis acid can effectively remove the methyl group under controlled conditions.

The overall chemical transformation is depicted in the following reaction diagram:

Figure 1: General reaction scheme for the synthesis of Nortadalafil from Tadalafil via N-demethylation.

Experimental Protocols

While specific, detailed protocols for the N-demethylation of Tadalafil are not abundantly available in peer-reviewed literature, the following represents a generalized procedure based on established methods for the demethylation of similar heterocyclic compounds.

N-Demethylation using the von Braun Reaction (Cyanogen Bromide)

Materials:

-

Tadalafil

-

Cyanogen bromide (CNBr)

-

Inert solvent (e.g., anhydrous chloroform, dichloromethane)

-

Aqueous acid (e.g., hydrochloric acid)

-

Base for neutralization (e.g., sodium bicarbonate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tadalafil in an anhydrous inert solvent.

-

Reagent Addition: To the stirred solution, add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Upon completion, remove the solvent under reduced pressure.

-

Treat the residue with an aqueous acid solution and heat to hydrolyze the cyanamide intermediate.

-

Cool the reaction mixture and neutralize with a suitable base.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

-

Purification: Concentrate the dried organic solution and purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure Nortadalafil.

N-Demethylation using Boron Tribromide

Materials:

-

Tadalafil

-

Boron tribromide (BBr₃) solution in an inert solvent (e.g., dichloromethane)

-

Anhydrous inert solvent (e.g., dichloromethane)

-

Aqueous base (e.g., saturated sodium bicarbonate solution)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Tadalafil in anhydrous dichloromethane (B109758) and cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Reagent Addition: Add a solution of boron tribromide in dichloromethane dropwise to the stirred Tadalafil solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Upon completion, carefully quench the reaction by the slow addition of methanol at a low temperature.

-

Neutralize the mixture with a saturated aqueous solution of a base.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield pure Nortadalafil.

Data Presentation

The following tables summarize the key chemical and analytical data for Tadalafil and Nortadalafil.

Table 1: Physicochemical Properties

| Property | Tadalafil | Nortadalafil |

| Molecular Formula | C₂₂H₁₉N₃O₄ | C₂₁H₁₇N₃O₄ |

| Molecular Weight | 389.40 g/mol | 375.38 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white solid |

| CAS Number | 171596-29-5 | 171596-36-4 |

Table 2: Spectroscopic Data for Nortadalafil

| Technique | Purpose | Key Observation for Nortadalafil |

| ¹H-NMR | Structural Confirmation | Disappearance of the N-methyl singlet signal (present in Tadalafil) and appearance of a new N-H proton signal.[2] |

| ¹³C-NMR | Structural Confirmation | Absence of the N-methyl carbon signal. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Accurate mass measurement corresponding to C₂₁H₁₇N₃O₄.[2] A distinction in the mass-to-charge ratio (m/z) compared to Tadalafil, differing by the mass of a CH₂ group.[2] |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of N-H stretching vibration. |

Mandatory Visualization

The synthesis of Nortadalafil from Tadalafil can be visualized as a single-step chemical transformation.

Figure 2: Workflow for the synthesis of Nortadalafil.

Conclusion

The synthesis of Nortadalafil from Tadalafil is a critical process for obtaining an important analytical standard and a versatile intermediate for the development of novel PDE5 inhibitors. The N-demethylation of Tadalafil, achievable through methods such as the von Braun reaction or with reagents like boron tribromide, provides a direct route to this valuable compound. Careful execution of the experimental protocol and rigorous purification are essential to obtain high-purity Nortadalafil suitable for research and drug development applications. Further optimization of reaction conditions can lead to improved yields and simplified purification procedures.

References

Nortadalafil's Modulation of the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortadalafil (B1662904), a demethylated analog of tadalafil (B1681874), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This enzyme plays a critical role in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a key cascade involved in smooth muscle relaxation and vasodilation. By inhibiting PDE5, nortadalafil prevents the degradation of cGMP, leading to its accumulation and the enhancement of downstream signaling. This guide provides an in-depth technical overview of the core molecular interactions of nortadalafil within the cGMP pathway, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

The cGMP Signaling Pathway and Nortadalafil's Mechanism of Action

The nitric oxide (NO)-cGMP signaling pathway is a fundamental mechanism governing vasodilation in various tissues. The process is initiated by the release of NO, often in response to sexual stimulation or other physiological cues. NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC).[1][2][3] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

Cyclic GMP acts as a second messenger, activating protein kinase G (PKG).[1] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels. This reduction in calcium concentration results in the relaxation of smooth muscle cells, causing vasodilation and increased blood flow.[1][3]

The signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides.[1] Specifically, PDE5 is a cGMP-specific phosphodiesterase that is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[1][4][5] PDE5 breaks down cGMP to the inactive 5'-GMP, thus ending the signaling cascade.[4][6]

Nortadalafil, as a selective PDE5 inhibitor, directly interferes with this termination step.[5][7] By binding to the catalytic site of PDE5, nortadalafil prevents the hydrolysis of cGMP.[6] This inhibition leads to an accumulation of cGMP within the smooth muscle cells, thereby prolonging and enhancing the effects of the NO-cGMP pathway, resulting in sustained smooth muscle relaxation and vasodilation.[1][7]

Quantitative Pharmacological Data

While specific quantitative data for nortadalafil is not extensively published in peer-reviewed literature, its close structural and functional relationship with tadalafil allows for a strong comparative analysis. The following table summarizes the key pharmacological parameters for tadalafil, which are expected to be highly indicative of nortadalafil's profile.

| Parameter | Value (for Tadalafil) | Description |

| IC50 for PDE5 | ~5 nM | The half-maximal inhibitory concentration, indicating high potency.[2][8] |

| Selectivity for PDE5 vs. PDE6 | >1000-fold | High selectivity against PDE6, which is found in the retina, minimizing visual side effects.[9] |

| Selectivity for PDE5 vs. PDE11 | ~14-fold | Tadalafil shows some inhibition of PDE11, an enzyme with a less understood physiological role.[10] |

Detailed Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the IC50 value of a PDE5 inhibitor like nortadalafil.

Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cGMP substrate (e.g., cGMP-FAM). When the substrate is hydrolyzed by PDE5, it binds to a larger binding agent, causing a significant increase in the polarization of the emitted light. The degree of inhibition is inversely proportional to the FP signal.

Materials:

-

Recombinant Human PDE5A1

-

Fluorescently labeled cGMP (e.g., FAM-Cyclic-3',5'-GMP)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

-

Binding Agent (phosphate-binding nanoparticles)

-

Nortadalafil (test compound)

-

Positive Control Inhibitor (e.g., Tadalafil, Sildenafil)

-

DMSO (for compound dilution)

-

96-well or 384-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of nortadalafil in DMSO. A typical starting concentration for the highest dose would be around 100 µM, followed by 1:3 or 1:5 serial dilutions.

-

Reagent Preparation:

-

Dilute the recombinant PDE5A1 enzyme in the PDE Assay Buffer to the desired working concentration.

-

Dilute the FAM-Cyclic-3',5'-GMP substrate in the PDE Assay Buffer to the desired working concentration.

-

-

Assay Protocol:

-

Add the diluted nortadalafil, positive control, and a DMSO-only control (for 100% enzyme activity) to the designated wells of the microplate.

-

Add the diluted PDE5A1 enzyme solution to all wells except for the "no enzyme" control wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding the Binding Agent to all wells.

-

Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

-

-

Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm).

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of nortadalafil.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Measurement of Cellular cGMP Levels (ELISA)

This protocol outlines a method to quantify changes in intracellular cGMP levels in response to nortadalafil treatment.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the amount of cGMP in cell lysates. The cGMP from the sample competes with a known amount of HRP-linked cGMP for binding to an anti-cGMP antibody coated on a microplate. The amount of HRP-linked cGMP bound is inversely proportional to the amount of cGMP in the sample.

Materials:

-

Cell line of interest (e.g., RFL-6 rat lung fibroblasts, human aortic smooth muscle cells)

-

Nortadalafil

-

Nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP) to stimulate cGMP production

-

Cell lysis buffer

-

cGMP ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and grow to the desired confluency.

-

Wash the cells with serum-free medium.

-

Pre-treat the cells with various concentrations of nortadalafil (and a vehicle control, e.g., 0.1% DMSO) for 30 minutes.

-

Stimulate the cells with an NO donor (e.g., 100 µM SNP) for 10-15 minutes to induce cGMP synthesis.

-

-

Cell Lysis:

-

Immediately aspirate the medium and add cell lysis buffer to each well to stop cGMP degradation.

-

Incubate as per the lysis buffer protocol (e.g., 10 minutes on ice).

-

-

ELISA Protocol:

-

Follow the specific instructions provided with the cGMP ELISA kit. This typically involves:

-

Adding cell lysates and cGMP standards to the antibody-coated plate.

-

Adding HRP-linked cGMP.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Stopping the reaction.

-

-

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

Generate a standard curve using the absorbance readings from the cGMP standards.

-

Calculate the concentration of cGMP in each sample by interpolating from the standard curve.

-

Compare the cGMP levels in nortadalafil-treated cells to the vehicle-treated control to determine the fold-increase in cGMP.

-

Conclusion

Nortadalafil is a highly specific and potent inhibitor of PDE5, acting as a key modulator of the cGMP signaling pathway. Its mechanism of action, centered on the prevention of cGMP degradation, leads to enhanced smooth muscle relaxation and vasodilation. The experimental protocols detailed herein provide a framework for the quantitative assessment of its inhibitory activity and its impact on intracellular cGMP levels. A thorough understanding of these molecular interactions and the methodologies to study them is crucial for the ongoing research and development of PDE5 inhibitors for various therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Nortadalafil | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. benchchem.com [benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Nortadalafil (CAS 171596-36-4): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortadalafil (B1662904), with the Chemical Abstracts Service (CAS) number 171596-36-4, is a significant analogue and the primary active metabolite of tadalafil (B1681874), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Structurally, it is N-desmethyl tadalafil, differing from its parent compound by the absence of a methyl group on the piperazinedione ring. This structural modification influences its pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides an in-depth overview of nortadalafil, including its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Nortadalafil is a complex heterocyclic organic compound. Its systematic IUPAC name is (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione.[2][3] The compound maintains the core tetracyclic framework of tadalafil, which consists of a fused indole-pyridopyrazinedione system coupled with a benzodioxole substituent.[2]

| Property | Value | Reference |

| CAS Number | 171596-36-4 | [3][4][5] |

| Molecular Formula | C₂₁H₁₇N₃O₄ | [2][3][4][5] |

| Molecular Weight | 375.38 g/mol | [2][3][4][5] |

| Appearance | Powder | [5] |

| Solubility | Insoluble in water. Soluble in DMSO (≥32.7 mg/mL) and Ethanol (≥2.32 mg/mL with sonication). | [4][5] |

| Storage | Desiccate at -20°C | [4][5] |

Synthesis

The primary route for synthesizing nortadalafil is through the N-demethylation of tadalafil.[1][2] This process involves the removal of the methyl group from the nitrogen atom at position 2 of the piperazinedione moiety.[1]

Experimental Protocol: N-Demethylation of Tadalafil

Objective: To synthesize nortadalafil from tadalafil.

Materials:

-

Tadalafil (starting material)[2]

-

Boron tribromide (BBr₃) or other suitable demethylating agents[2]

-

Appropriate organic solvents (e.g., dichloromethane)

-

Reagents for quenching and work-up (e.g., methanol (B129727), saturated sodium bicarbonate solution)

-

Purification materials (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Dissolve tadalafil in a suitable anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a cooling bath.

-

Slowly add the demethylating agent (e.g., boron tribromide) to the cooled solution while stirring.[2] The reaction is typically performed under controlled conditions to ensure selectivity.[2]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by carefully adding a quenching agent (e.g., methanol) at a low temperature.

-

Allow the mixture to warm to room temperature and then perform an aqueous work-up. This may involve washing with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using techniques such as recrystallization or column chromatography to obtain pure nortadalafil.[2]

Mechanism of Action

Nortadalafil functions as a highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][4][6] The therapeutic effects of nortadalafil are mediated through its interaction with the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[1]

During sexual stimulation, nitric oxide is released, which activates guanylate cyclase, leading to increased levels of cGMP.[7][8] cGMP induces smooth muscle relaxation and vasodilation, increasing blood flow.[1][7] PDE5 is the enzyme responsible for the degradation of cGMP.[1][2] By inhibiting PDE5, nortadalafil prevents the breakdown of cGMP, leading to its accumulation.[1][2] This sustained elevation of cGMP enhances the vasodilatory effects of nitric oxide.[1][4]

Analytical Methodologies

Advanced analytical techniques are crucial for the identification and quantification of nortadalafil, especially in contexts such as its detection as an undeclared adulterant in dietary supplements.[1]

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC, often coupled with mass spectrometry (MS), are the cornerstone techniques for the analysis of nortadalafil.[1]

Experimental Protocol: UHPLC-MS/MS Analysis

Objective: To detect and quantify nortadalafil in a sample matrix.

Instrumentation:

-

UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[9]

-

Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[9]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[9]

-

Injection Volume: Dependent on sample concentration and instrument sensitivity.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for nortadalafil.[9]

Sample Preparation:

-

Extraction: Extract the analyte from the sample matrix using a suitable organic solvent, such as methanol or a mixture of acetonitrile and water.[9] Sonication can be used to ensure complete extraction.[9]

-

Centrifugation/Filtration: Centrifuge the extract to remove insoluble materials and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[9]

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the instrument.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of nortadalafil.[1]

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of nortadalafil.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).[9]

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

Experiments:

-

¹H NMR: To determine the number and chemical environments of protons.[1]

-

¹³C NMR: To determine the number and types of carbon atoms.[9]

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall molecular structure.[9]

Pharmacological Data

While nortadalafil is primarily known as a metabolite of tadalafil, its own pharmacological profile is of significant interest. Tadalafil is a highly potent PDE5 inhibitor with an IC₅₀ of approximately 5 nM.[4][10][11] Although specific IC₅₀ values for nortadalafil are not as widely reported in the readily available literature, its structural similarity to tadalafil suggests it is also a potent PDE5 inhibitor.[2] Tadalafil exhibits high selectivity for PDE5 over other phosphodiesterase isoforms, such as PDE1-4 and PDE6.[4][10][11] This selectivity is a key factor in its favorable side-effect profile, particularly the lower incidence of visual disturbances compared to some other PDE5 inhibitors that have a greater effect on PDE6, an enzyme found in the retina.[1][7]

| Parameter | Tadalafil (for comparison) | Nortadalafil |

| Target | PDE5 | PDE5[4][5][10] |

| IC₅₀ | ~5 nM[4][10][11] | Data not widely available, but expected to be a potent inhibitor. |

| Selectivity | High for PDE5 over PDE1-4 and PDE6[4][10][11] | Expected to have a similar selectivity profile to tadalafil. |

Conclusion

Nortadalafil is a key analogue and metabolite of tadalafil, playing a crucial role in understanding the pharmacology and metabolism of this important class of PDE5 inhibitors. This technical guide has provided a detailed overview of its chemical properties, synthesis, mechanism of action, and analytical methodologies. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers in the field. Further investigation into the specific pharmacokinetic and pharmacodynamic profile of nortadalafil will continue to be an important area of research.

References

- 1. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]

- 2. Buy Nortadalafil | 171596-36-4 [smolecule.com]

- 3. Nortadalafil | C21H17N3O4 | CID 9820973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Nortadalafil | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tadalafil - Wikipedia [en.wikipedia.org]

- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Nortadalafil - Creative Enzymes [creative-enzymes.com]

- 11. Nortadalafil | 171596-36-4 [chemicalbook.com]

A Technical Guide to Nortadalafil: A Tadalafil Analogue and Phosphodiesterase 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortadalafil (B1662904), also known as N-desmethyl tadalafil (B1681874), is a significant analogue and the primary metabolite of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Structurally similar to its parent compound, nortadalafil is distinguished by the absence of a methyl group on the piperazinedione ring. This structural modification influences its pharmacological profile and makes it a compound of interest in the study of PDE5 inhibition and the metabolic pathways of tadalafil. This technical guide provides a comprehensive overview of nortadalafil, including its chemical identity, synthesis, mechanism of action, and relevant experimental protocols.

Chemical Identity

Nortadalafil is a complex heterocyclic compound with a tetracyclic framework. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1][2] |

| Alternative IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione | [1][3] |

| Synonyms | Demethyltadalafil, N-desmethyl tadalafil | [1][2][3] |

| CAS Number | 171596-36-4 | [1][2] |

| Molecular Formula | C₂₁H₁₇N₃O₄ | [1][2] |

| Molecular Weight | 375.38 g/mol | [1][2] |

Synthesis of Nortadalafil

The primary route for the synthesis of nortadalafil is through the N-demethylation of tadalafil.[1] This chemical transformation focuses on the removal of the methyl group from the piperazinedione moiety of the tadalafil structure.

Experimental Protocol: N-Demethylation of Tadalafil

Objective: To synthesize nortadalafil by removing the N-methyl group from tadalafil.

Materials:

-

Tadalafil

-

Demethylating agent (e.g., boron tribromide (BBr₃))

-

Anhydrous solvent (e.g., dichloromethane)

-

Reagents for aqueous workup and neutralization

-

Silica (B1680970) gel for chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve tadalafil in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction's exothermicity.

-

Slowly add the demethylating agent to the stirred solution. The stoichiometry of the reagent should be carefully calculated.

-

Allow the reaction to proceed at the chosen temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS).

-

Upon completion, quench the reaction by the slow addition of a proton source (e.g., methanol (B129727) or water) at a low temperature.

-

Perform an aqueous workup to neutralize the reaction mixture and remove inorganic byproducts.

-

Extract the crude product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude nortadalafil using column chromatography on silica gel to yield the pure product.

-

Characterize the final product using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[1]

Mechanism of Action: PDE5 Inhibition

Nortadalafil functions as a selective inhibitor of the phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is a crucial enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which regulates smooth muscle contraction and relaxation.[1]

Signaling Pathway of PDE5 Inhibition

The inhibition of PDE5 by nortadalafil leads to an increase in intracellular cGMP levels, resulting in the relaxation of smooth muscle cells, particularly in the vasculature, which causes vasodilation.[1]

Experimental Protocol: In Vitro PDE5 Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against the PDE5 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of nortadalafil against PDE5.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Nortadalafil

-

Reference PDE5 inhibitor (e.g., tadalafil)

-

cGMP substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Detection reagents (specific to the assay format, e.g., fluorescently labeled cGMP for a fluorescence polarization assay)

-

384-well microplate

-

Plate reader capable of detecting the signal (e.g., fluorescence polarization)

Procedure:

-

Compound Preparation: Prepare a stock solution of nortadalafil and the reference inhibitor in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Enzyme and Inhibitor Addition: To the wells of the microplate, add the diluted nortadalafil or reference inhibitor. Include control wells containing only the vehicle (e.g., DMSO) for 100% enzyme activity and wells with no enzyme for background measurement.

-

Enzyme Addition: Add the diluted PDE5A1 enzyme solution to all wells except the background controls.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Data Acquisition: Read the plate using a suitable plate reader.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of nortadalafil. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data

While nortadalafil is known to be a PDE5 inhibitor, specific quantitative data on its inhibitory potency (IC₅₀) and pharmacokinetic profile are not as widely published as for its parent compound, tadalafil. The following table provides a comparison with tadalafil and a related analogue.

| Compound | PDE5 IC₅₀ | Key Pharmacokinetic Parameters (for Tadalafil) |

| Nortadalafil | Data not widely available | Not available |

| Tadalafil | ~5 nM[4][5] | Tmax: ~2 hours[6] t₁/₂: ~17.5 hours[6] Oral Clearance (CL/F): ~2.5 L/h[6] Volume of Distribution (Vz/F): ~63 L[6] |

| N-Butyl Nortadalafil | IC₅₀ values are determined using in vitro assays | Not available |

Note: The pharmacokinetic data for tadalafil is provided as a reference for the parent compound.

Conclusion

Nortadalafil is a key analogue and metabolite of tadalafil, playing a crucial role in understanding the structure-activity relationships of PDE5 inhibitors. Its synthesis via demethylation of tadalafil and its inhibitory action on the PDE5 enzyme are well-established. Further research to quantify its inhibitory potency and delineate its pharmacokinetic and pharmacodynamic profiles will be valuable for the fields of drug metabolism and development of novel PDE5 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into this compound.

References

- 1. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Nortadalafil | C21H17N3O4 | CID 9820973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nortadalafil - Creative Enzymes [creative-enzymes.com]

- 5. Nortadalafil | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Nortadalafil Solubility: A Technical Guide for Researchers

Nortadalafil, also known as N-desmethyl tadalafil (B1681874), is a significant analogue and a primary metabolite of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its structural similarity to tadalafil underpins its pharmacological interest, particularly in research related to erectile dysfunction and pulmonary arterial hypertension.[1] This guide provides an in-depth overview of the solubility of Nortadalafil in various solvents, details on experimental protocols for solubility determination, and a visualization of its mechanism of action.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. Nortadalafil exhibits varied solubility across different common laboratory solvents. The data from multiple sources is summarized below. It is frequently noted that the use of ultrasonic agitation is recommended or required to achieve maximum solubility in DMSO.[2][3][4][5]

| Solvent | Reported Solubility | Molar Concentration (mM) | Conditions/Notes | Source(s) |

| DMSO | ≥32.7 mg/mL | Not specified | [2] | |

| 50 mg/mL | 133.20 mM | Requires ultrasonic agitation | [3] | |

| 65 mg/mL | 173.16 mM | Sonication is recommended | [4] | |

| Ethanol (EtOH) | ≥2.32 mg/mL | Not specified | Requires ultrasonic agitation | [2] |

| Water | Insoluble | Not applicable | [2] | |

| < 0.1 mg/mL | Not applicable | Insoluble | [3] |

Molecular Weight of Nortadalafil used for calculations: 375.38 g/mol .[2][3][6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical research. The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of poorly soluble compounds due to its reliability.[7]

Shake-Flask Method for Equilibrium Solubility

This method involves measuring the concentration of a saturated solution of a substance that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is added to a specific solvent and agitated until the system reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then measured to determine the equilibrium solubility.

Detailed Methodology:

-

Preparation: Add an excess amount of Nortadalafil powder to a known volume of the selected solvent (e.g., DMSO, Ethanol) in a sealed container, such as a glass vial or flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibrium is reached.[7]

-

Equilibration: The container is agitated in a constant temperature environment (e.g., 25°C or 37°C) using a shaker, rotator, or vortex mixer for an extended period.[8] The time required to reach equilibrium can vary and should be determined experimentally (e.g., 24 to 48 hours).[9]

-

Phase Separation: After equilibration, the suspension is left undisturbed to allow the undissolved solid to sediment.[8] To ensure complete separation of the solid from the liquid phase, the sample is typically centrifuged or filtered through a micro-filter (e.g., 0.2 or 0.45 µm) that does not adsorb the compound.[9]

-

Sample Analysis: An aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase.[9]

-

Quantification: The concentration of Nortadalafil in the diluted sample is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[1][9] A standard calibration curve is used to extrapolate the concentration.[9]

Factors Influencing Shake-Flask Experiments:

-

Temperature: Solubility is temperature-dependent.

-

Purity: The purity of both the solute and the solvent is crucial for accurate results.[10]

-

Agitation Time: Sufficient time must be allowed to ensure equilibrium is truly reached.[8][9]

-

pH of the Medium: For ionizable compounds, the pH of the aqueous medium significantly impacts solubility.

Experimental Workflow: Shake-Flask Solubility Determination

Mechanism of Action: PDE5 Inhibition

Nortadalafil functions as a selective inhibitor of the phosphodiesterase type 5 (PDE5) enzyme.[1][2] This mechanism is central to its pharmacological effects and is mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1]

Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells.[11] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[11][12] Elevated intracellular levels of cGMP lead to the relaxation of smooth muscle cells in the vasculature, resulting in vasodilation and increased blood flow.[1][11]

The action of cGMP is terminated by its degradation by PDE enzymes. In tissues like the corpus cavernosum, PDE5 is the primary enzyme responsible for hydrolyzing cGMP.[2] By inhibiting PDE5, Nortadalafil prevents the breakdown of cGMP, thereby increasing its intracellular concentration and prolonging its vasodilatory effects.[1][2][11]

NO/cGMP Signaling Pathway and PDE5 Inhibition

References

- 1. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Nortadalafil | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Nortadalafil | PDE | TargetMol [targetmol.com]

- 5. abmole.com [abmole.com]

- 6. Nortadalafil | 171596-36-4 | PDE | MOLNOVA [molnova.com]

- 7. researchgate.net [researchgate.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 12. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Nortadalafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Nortadalafil, a known analog and metabolite of Tadalafil. The document details its molecular weight and melting point, outlines the experimental protocols for the determination of these properties, and visualizes the compound's mechanism of action and a general experimental workflow for its identification.

Core Physicochemical Data of Nortadalafil

Nortadalafil, also known as Demethyltadalafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3][4][5] Its fundamental physical and chemical characteristics are crucial for its identification, synthesis, and quality control in a research and development setting.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₇N₃O₄ | [6][7] |

| Molecular Weight | 375.38 g/mol | [1][2][3][4][6][7][8] |

| Melting Point | 285 - 290 °C | [6] |

| Appearance | White to pale yellow solid powder | [6][7] |

| CAS Number | 171596-36-4 | [1][2][3][6][7] |

Experimental Protocols

Accurate determination of physicochemical properties such as the melting point is fundamental for the characterization and purity assessment of pharmaceutical compounds.

Determination of Melting Point via Capillary Method

The melting point of Nortadalafil is determined using the capillary method, a standard procedure in pharmaceutical analysis for crystalline solids.[9][10]

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp or similar digital device)[11][12]

-

Mortar and pestle or spatula for sample grinding[11]

Procedure:

-

Sample Preparation: The Nortadalafil sample must be thoroughly dried to remove any residual solvent, which could depress the melting point.[10][13][14] The crystalline solid is then finely ground into a powder to ensure uniform packing in the capillary tube.[11]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample.[11][12] The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample into the sealed end.[12][14] This process is repeated until a packed column of 2-3 mm in height is achieved.[12][13]

-

Measurement:

-

The loaded capillary tube is inserted into the heating block of the melting point apparatus.[11][14]

-

For an unknown compound, a preliminary rapid heating (e.g., 10-20 °C per minute) is performed to determine an approximate melting range.[11][15]

-

A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[11]

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[12][13]

-

-

Data Recording: Two temperatures are recorded to define the melting range:

-

T₁ (Onset of Melting): The temperature at which the first drop of liquid is observed.[11]

-

T₂ (Completion of Melting): The temperature at which the last solid crystal disappears, and the sample is completely liquid.[11]

-

The melting point is reported as the range from T₁ to T₂.[13] For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: The NO/cGMP Signaling Pathway

Nortadalafil, like its parent compound Tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][4][16] Its therapeutic effects are mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[1] In response to sexual stimulation, nitric oxide is released, which activates guanylate cyclase to produce cGMP.[17] cGMP induces smooth muscle relaxation and vasodilation.[1] PDE5 is the enzyme that degrades cGMP.[1] By inhibiting PDE5, Nortadalafil prevents the breakdown of cGMP, leading to its accumulation and enhanced vasodilation.[4][17]

Caption: Mechanism of Action of Nortadalafil as a PDE5 Inhibitor.

Experimental Workflow for Identification of Nortadalafil

The identification and structural elucidation of Nortadalafil, particularly when found as an undeclared ingredient in dietary supplements, follows a multi-step analytical workflow. This process begins with sample preparation and screening, followed by separation and definitive structural analysis.

Caption: General Experimental Workflow for Nortadalafil Identification.

References

- 1. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]

- 2. Nortadalafil | PDE | TargetMol [targetmol.com]

- 3. abmole.com [abmole.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy Nortadalafil | 171596-36-4 [smolecule.com]

- 7. medkoo.com [medkoo.com]

- 8. dev.klivon.com [dev.klivon.com]

- 9. westlab.com [westlab.com]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. nsmn1.uh.edu [nsmn1.uh.edu]

- 12. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 13. jk-sci.com [jk-sci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. Nortadalafil - Creative Enzymes [creative-enzymes.com]

- 17. What is the mechanism of Tadalafil? [synapse.patsnap.com]

A Technical Guide to the Pharmacokinetics of Tadalafil and its Metabolite, Nortadalafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By increasing intracellular cGMP levels, Tadalafil facilitates smooth muscle relaxation and vasodilation, forming the basis of its therapeutic application in erectile dysfunction and pulmonary arterial hypertension.[1] Nortadalafil, the N-desmethyl metabolite of Tadalafil, has been identified as a significant analogue and is also found as an unapproved adulterant in various herbal supplements.[2][3] Understanding the pharmacokinetic profiles of both Tadalafil and Nortadalafil is crucial for drug development, clinical pharmacology, and regulatory assessment. This technical guide provides a comprehensive overview of the pharmacokinetics of Tadalafil, including detailed experimental protocols, and summarizes the current, limited understanding of Nortadalafil's pharmacokinetic properties.

Pharmacokinetics of Tadalafil

The pharmacokinetic profile of Tadalafil has been extensively characterized in numerous clinical studies. It exhibits predictable absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Tadalafil following a single oral dose in healthy human subjects.

| Pharmacokinetic Parameter | Value (for a 20 mg single dose) | References |

| Maximum Plasma Concentration (Cmax) | 378 µg/L | [4][5] |

| Time to Cmax (Tmax) | 2 hours (median) | [4][5] |

| Area Under the Curve (AUC) | 8066 µg·h/L (geometric mean) | [1] |

| Oral Clearance (CL/F) | 2.48 L/h (mean) | [4][5] |

| Apparent Volume of Distribution (Vz/F) | 62.6 L (mean) | [4][5] |

| Terminal Half-life (t1/2) | 17.5 hours (mean) | [4][6] |

| Absolute Bioavailability | Not determined in humans | [1][4] |

| Protein Binding | 94% | [1][4] |

Experimental Protocols for Tadalafil Pharmacokinetic Studies

The characterization of Tadalafil's pharmacokinetic profile relies on robust and validated experimental methodologies.

-

Objective: To determine the pharmacokinetic parameters of Tadalafil in human subjects.[1]

-

Methodology: A single-dose, open-label, crossover, or parallel-group study design is commonly employed.[1][7]

-

Subject Population: Healthy male and/or female volunteers are typically recruited for these studies.[1][7]

-

Drug Administration: A single oral dose of Tadalafil (e.g., 20 mg) is administered to the subjects, often after an overnight fast.[1][7]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[1][7]

-

Plasma Analysis: Plasma is separated from the blood samples and analyzed for Tadalafil concentrations using a validated bioanalytical method.[1][7]

-

Pharmacokinetic Analysis: Non-compartmental analysis is performed on the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, CL/F, Vz/F, and t1/2.[1][4][7]

-

Objective: To accurately quantify Tadalafil concentrations in human plasma.[1]

-

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard and validated method for the bioanalysis of Tadalafil.[1][4]

Metabolism and Excretion of Tadalafil

Tadalafil is predominantly metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme.[8][9] The primary metabolic pathway involves the conversion of Tadalafil to a catechol metabolite, which then undergoes methylation and glucuronidation to form the major circulating metabolite, methylcatechol glucuronide.[8][9] These metabolites are not considered to be pharmacologically active at therapeutic concentrations.[8] Tadalafil is primarily eliminated as metabolites in the feces (approximately 61%) and to a lesser extent in the urine (approximately 36%).[8][9]

Pharmacokinetics of Nortadalafil: A Knowledge Gap

Despite its identification as a key metabolite of Tadalafil and its presence in adulterated supplements, there is a significant lack of publicly available data on the pharmacokinetics of Nortadalafil in humans or in preclinical models.

Structural Relationship and Predicted Pharmacokinetic Influence

Nortadalafil is the N-desmethylated form of Tadalafil.[2] This demethylation is a common Phase I metabolic reaction mediated by CYP enzymes, with CYP3A4 being the likely candidate for Tadalafil.[2] The removal of the methyl group results in a more polar compound compared to the parent drug.[2] This increased polarity is expected to influence its pharmacokinetic properties, potentially leading to a different half-life, clearance rate, and volume of distribution compared to Tadalafil.[2] However, without experimental data, these remain theoretical considerations.

Analytical Methods for Nortadalafil Detection

While pharmacokinetic data is scarce, analytical methods for the detection and quantification of Nortadalafil, particularly in the context of adulterated supplements, have been developed. These methods are crucial for regulatory enforcement and public health protection.

-

Methodology: Similar to Tadalafil, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique used for the detection and quantification of Nortadalafil in complex matrices like herbal supplements.

Signaling Pathway and Metabolic Conversion

The therapeutic effect of both Tadalafil and Nortadalafil is mediated through the inhibition of the PDE5 enzyme, which is a key regulator in the nitric oxide (NO)/cGMP signaling pathway.

The metabolic conversion of Tadalafil to Nortadalafil is a key step in its biotransformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Nortadalafil: An In-depth Technical Guide on its Role as a Tadalafil Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortadalafil (B1662904), also known as N-desmethyl tadalafil (B1681874), is a primary metabolite and analogue of tadalafil, the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1] The metabolic fate of a drug is a critical aspect of its pharmacological profile, influencing both its efficacy and safety. This technical guide provides a comprehensive overview of nortadalafil's formation through the metabolic processes of tadalafil, the analytical methodologies for its detection, and its pharmacological relevance. While tadalafil's primary metabolic route is well-documented, this guide will also shed light on the N-demethylation pathway leading to the formation of nortadalafil.

Tadalafil Metabolism and the Formation of Nortadalafil

Tadalafil is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme.[2][3][4] The predominant metabolic pathway involves the conversion of tadalafil to a catechol metabolite. This intermediate subsequently undergoes extensive methylation and glucuronidation to form methylcatechol and its glucuronide conjugate, respectively. The methylcatechol glucuronide is the major circulating metabolite of tadalafil.[2][3]

A secondary, less predominant metabolic pathway for tadalafil is N-demethylation, which results in the formation of nortadalafil.[1] This process involves the removal of the methyl group from the piperazinedione ring of the tadalafil molecule, a reaction also mediated by CYP3A4. While the existence of this pathway is acknowledged, quantitative data on the specific percentage of tadalafil that is converted to nortadalafil in vivo and the resulting plasma concentrations of nortadalafil are not extensively documented in publicly available literature.

Signaling Pathway of Tadalafil and Nortadalafil

Both tadalafil and its metabolite, nortadalafil, are potent and selective inhibitors of phosphodiesterase type 5 (PDE5).[1][5] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation. Increased cGMP levels cause smooth muscle relaxation and vasodilation, which is the mechanism behind its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1]

Quantitative Data

| Parameter | Description | Reference |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [2][3][4] |

| Primary Metabolic Pathway | Formation of a catechol metabolite, followed by methylation and glucuronidation. | [2][3] |

| Major Circulating Metabolite | Methylcatechol glucuronide | [2] |

| Secondary Metabolic Pathway | N-demethylation to form Nortadalafil (N-desmethyl tadalafil) | [1] |

| Pharmacological Activity of Metabolites | Metabolites are generally considered not to be pharmacologically active at observed concentrations. | [2] |

Experimental Protocols

The identification and quantification of tadalafil and its metabolites, including nortadalafil, in biological matrices are typically performed using advanced analytical techniques. The following sections outline the general methodologies employed in such studies.

In Vitro Metabolism Studies using Human Liver Microsomes

In vitro metabolism studies are crucial for identifying the metabolic pathways of a drug candidate. Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including CYPs.

Objective: To identify the metabolites of tadalafil, including nortadalafil, formed by hepatic enzymes.

Methodology:

-

Incubation: Tadalafil is incubated with pooled human liver microsomes at 37°C. The incubation mixture typically contains a phosphate (B84403) buffer (pH 7.4), MgCl₂, and an NADPH-generating system to initiate the enzymatic reactions.[1]

-

Time Points: The reaction is allowed to proceed for various time points (e.g., 0, 30, 60, 120 minutes) to monitor the formation of metabolites over time.

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the microsomal proteins.

-

Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the parent drug and its metabolites is collected.

-

Analysis: The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

Quantification of Nortadalafil in Biological Samples by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices like plasma.

Objective: To quantify the concentration of nortadalafil in a biological sample (e.g., plasma).

Methodology:

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[6]

-

Liquid-Liquid Extraction (LLE): A method where the analyte is extracted from the aqueous plasma into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A technique where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.

-

-

Chromatographic Separation:

-

An aliquot of the processed sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

A reversed-phase C18 column is commonly used for the separation of tadalafil and its analogues.

-

A mobile phase consisting of a mixture of an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds from the column.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecules of the analytes.

-

Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the protonated molecule of nortadalafil) and a specific product ion that is formed upon fragmentation in the collision cell. This highly selective detection method minimizes interference from other components in the matrix.

-

| LC-MS/MS Parameter | Typical Conditions | Reference |

| Sample Preparation | Protein Precipitation with Acetonitrile | [6] |

| Chromatography | UPLC with a C18 column | [7] |

| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid, ammonium acetate) | [7] |

| Ionization | Electrospray Ionization (ESI), Positive Mode | [7] |

| Detection | Multiple Reaction Monitoring (MRM) | [7] |

| Precursor Ion (Tadalafil) | m/z 390.4 | [7] |

| Product Ion (Tadalafil) | m/z 268.3 | [7] |

| Precursor Ion (Nortadalafil) | Expected m/z 376.4 | |

| Product Ion (Nortadalafil) | Expected characteristic fragments |

Note: The precursor and product ions for nortadalafil are predicted based on its structure (loss of a methyl group from tadalafil). Specific values would need to be determined experimentally.

Conclusion